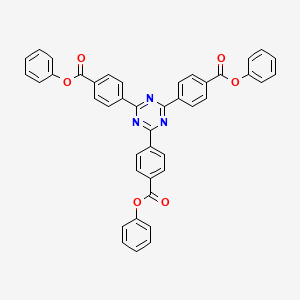
Triphenyl 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its triazine core, which is substituted with three phenyl groups and three benzoate groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound has a similar triazine core but different substituents.
2,4,6-Triphenyl-1,3,5-triazine: This compound is similar but lacks the benzoate groups.
2,4,6-Triphenoxy-1,3,5-triazine: This compound has phenoxy groups instead of phenyl groups.
Uniqueness
The uniqueness of Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate lies in its specific combination of phenyl and benzoate groups attached to the triazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
52996-90-4 |
|---|---|
Molekularformel |
C42H27N3O6 |
Molekulargewicht |
669.7 g/mol |
IUPAC-Name |
phenyl 4-[4,6-bis(4-phenoxycarbonylphenyl)-1,3,5-triazin-2-yl]benzoate |
InChI |
InChI=1S/C42H27N3O6/c46-40(49-34-10-4-1-5-11-34)31-22-16-28(17-23-31)37-43-38(29-18-24-32(25-19-29)41(47)50-35-12-6-2-7-13-35)45-39(44-37)30-20-26-33(27-21-30)42(48)51-36-14-8-3-9-15-36/h1-27H |
InChI-Schlüssel |
GDXKGSDDPQLRGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5)C6=CC=C(C=C6)C(=O)OC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
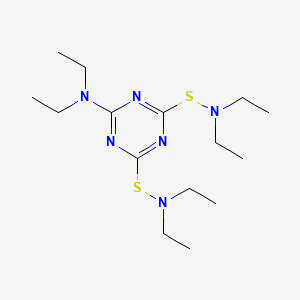
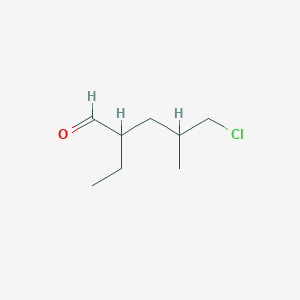
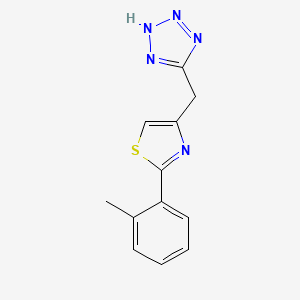
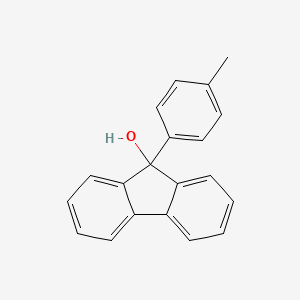
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
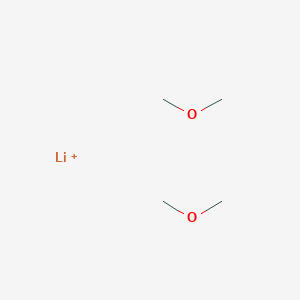
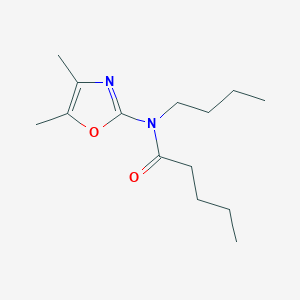
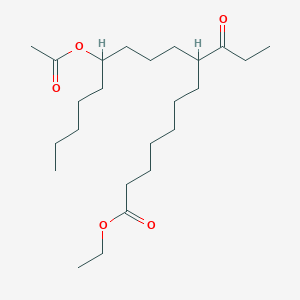
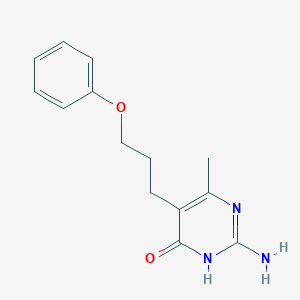
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
